N-(Chloroacetyl)phthalimide
Description
Contextualization within Phthalimide (B116566) Chemistry
Phthalimides are a class of organic compounds characterized by the isoindole-1,3-dione structure. rsc.org The chemistry of phthalimides is rich and varied, with their most notable application being in the Gabriel synthesis of primary amines. masterorganicchemistry.com In this context, the phthalimide group serves as a protecting group for ammonia, allowing for the controlled alkylation of the nitrogen atom without the common issue of over-alkylation. masterorganicchemistry.com The resulting N-alkylphthalimide can then be deprotected, typically via hydrazinolysis, to yield the desired primary amine. organic-chemistry.org
N-(Chloroacetyl)phthalimide fits within this broader context as a specialized N-substituted phthalimide. The introduction of the chloroacetyl group to the nitrogen atom of the phthalimide core significantly expands its synthetic utility beyond that of a simple amine precursor. The presence of the reactive C-Cl bond allows for a diverse range of nucleophilic substitution reactions, while the phthalimide moiety can be retained or subsequently removed to unmask a primary amine.
Significance as a Precursor in Synthetic Methodologies
The importance of this compound as a precursor stems from its ability to participate in a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds. The chloroacetyl group is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity has been harnessed in the synthesis of numerous heterocyclic compounds and other functionalized molecules.
The general synthetic approach often involves the reaction of this compound with a suitable nucleophile to displace the chloride ion. For instance, its reaction with amines, thiols, or other nucleophilic species provides a straightforward route to more complex phthalimide derivatives. chemmethod.com These derivatives can be the final target molecules or can serve as intermediates for further synthetic manipulations.
A significant aspect of its utility lies in its role as a building block for pharmaceuticals and agrochemicals. The structural motifs accessible from this compound are prevalent in many biologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO₃ |
| Molar Mass | 223.61 g/mol |
| Appearance | White solid wikipedia.org |
| Melting Point | 137-142 °C |
| Solubility | Moderately soluble in chlorinated solvents, poorly soluble in water. |
| Thermal Stability | Decomposition temperature is approximately 200°C. |
Table 2: Key Reactions of this compound
| Reaction Type | Reagents | Product Type |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | N-substituted phthalimide derivatives |
| Hydrolysis | Water, Aqueous Base | Phthalimide and Chloroacetic acid |
| Reduction | Reducing agents (e.g., Lithium aluminum hydride) | N-(hydroxyacetyl)phthalimide |
Recent advancements have also explored more efficient and environmentally friendly methods for the synthesis of N-substituted phthalimides, including microwave-assisted techniques. These methods can reduce reaction times and improve yields, further enhancing the accessibility and utility of compounds like this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroacetyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOLXDZIPDVQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222512 | |
| Record name | N-(Chloroacetyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-24-8 | |
| Record name | 2-(2-Chloroacetyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Chloroacetyl)phthalimide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Chloroacetyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(chloroacetyl)phthalimide | |
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Synthetic Methodologies for N Chloroacetyl Phthalimide and Precursors
Traditional Synthetic Routes via Nucleophilic Acylation
The most conventional and widely employed method for synthesizing N-(Chloroacetyl)phthalimide involves the nucleophilic acylation of phthalimide (B116566) using chloroacetyl chloride. This method is valued for its directness and scalability.
Reaction Mechanism and Stoichiometry
The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgkhanacademy.orgyoutube.com It begins with the deprotonation of phthalimide at the nitrogen atom by a base, such as potassium carbonate or pyridine (B92270), to form a phthalimide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This addition step leads to a tetrahedral intermediate, which subsequently collapses, eliminating a chloride ion to yield the final this compound product. libretexts.orgyoutube.com
The stoichiometry of the reaction is typically a 1:1 molar ratio between phthalimide and chloroacetyl chloride. However, a slight excess of the acylating agent (1.2–1.5 equivalents) is often used to ensure the reaction goes to completion.
Optimization of Reaction Conditions and Solvent Systems
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, and temperature. The reaction is commonly conducted in anhydrous aprotic solvents like dichloromethane, acetone, or dimethylformamide (DMF) under reflux conditions. The selection of a base is also critical, with options ranging from pyridine to potassium carbonate. Temperatures can vary from room temperature to reflux (40–80°C), with optimized conditions yielding 70–85% of the product.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Dichloromethane | Acetone | Dimethylformamide (DMF) |
| Base | Pyridine | Potassium Carbonate | Triethylamine (B128534) |
| Temperature | Reflux (40-80°C) | Room Temperature | 50-60°C |
| Reaction Time | 4-6 hours | 2-3 hours derpharmachemica.com | 1 hour chemmethod.com |
| Yield | 75-85% | Moderate | 70% chemmethod.com |
Analysis of Byproduct Formation and Mitigation Strategies
A primary challenge in this synthesis is the formation of byproducts. A common side reaction is the hydrolysis of chloroacetyl chloride to chloroacetic acid, which can be prevalent if moisture is present. To prevent this, the use of rigorously dried solvents and reagents is essential. Over-acylation, leading to diacylated byproducts, can occur if an excess of chloroacetyl chloride is used. Careful control of stoichiometry is therefore important. Running the reaction under an inert atmosphere can also minimize side reactions.
Advanced Synthetic Approaches
To enhance efficiency and align with the principles of green chemistry, advanced synthetic methods have been developed. These approaches often lead to shorter reaction times, higher yields, and reduced environmental impact.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a powerful technique to accelerate the synthesis of N-substituted phthalimides. derpharmachemica.comresearchgate.nettsijournals.com This method can dramatically reduce reaction times from hours to mere minutes. mdpi.com For instance, a procedure involving phthalimide, chloroacetyl chloride, and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) in DMF under microwave irradiation at 300 W for 1.5–2 minutes can achieve near-quantitative yields (91-94%). This efficiency is attributed to the direct and rapid heating of the reactants, which minimizes solvent usage and thermal decomposition. oatext.com
Table 2: Comparison of Synthetic Methodologies
| Feature | Traditional Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Heating Method | Conventional (e.g., oil bath) | Microwave Irradiation |
| Reaction Time | 4–6 hours | 2 minutes |
| Yield | 75–85% | 90–94% |
| Solvent Consumption | High | Low |
| Energy Efficiency | Lower | Higher |
Utilizing N-Hydroxyphthalimide as a Starting Material in Specific Derivatizations
N-Hydroxyphthalimide serves as a versatile starting material for the synthesis of various N-substituted phthalimide derivatives. chemmethod.comchemmethod.comtandfonline.com It can react with chloroacetyl chloride in the presence of a base like triethylamine to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate. chemmethod.comchemmethod.com This intermediate is an activated ester that can readily react with different nucleophiles, such as amines, to produce a wide array of derivatives. chemmethod.comchemmethod.com This two-step process provides a flexible pathway for introducing the phthalimide moiety into diverse molecular structures. chemmethod.comchemmethod.com
Chemical Reactivity and Mechanistic Studies of N Chloroacetyl Phthalimide
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety
The presence of a chlorine atom alpha to a carbonyl group makes the methylene (B1212753) carbon of the chloroacetyl moiety in N-(Chloroacetyl)phthalimide an electrophilic center, readily undergoing nucleophilic substitution reactions.
Aminolysis Reactions for N-Substitution
The reaction of this compound with amines, known as aminolysis, is a well-established method for introducing a substituted acetyl-phthalimide group. This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. This process is fundamental in the synthesis of various nitrogen-containing compounds. For instance, the reaction with primary amines leads to the formation of N-substituted phthalimides.
The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the carbon atom bonded to the chlorine. This is followed by the departure of the chloride ion as a leaving group. The rate of this SN2 reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center.
A variety of amines can be used in this reaction, leading to a diverse range of N-substituted products. For example, reactions with different primary amines can be used to synthesize various 1,3-dioxoisoindolin-2-yl acetate (B1210297) derivatives. chemmethod.com
Thiolysis and Other Heteroatom Nucleophile Interactions
Similar to amines, thiols can act as nucleophiles, attacking the chloroacetyl group to form thioether derivatives. This reaction, known as thiolysis, expands the synthetic utility of this compound. The sulfur atom of the thiol attacks the electrophilic carbon, displacing the chloride and forming a new carbon-sulfur bond.
Other heteroatom nucleophiles, such as alcohols, can also react with this compound, although generally at a slower rate than amines or thiols under similar conditions. The reactivity of these nucleophiles typically follows the order: thiols > amines > alcohols, which is consistent with their relative nucleophilicity. The reaction with N-hydroxyphthalimide in the presence of a base like triethylamine (B128534) results in the formation of 1,3-dioxoisoindolin-2-yl 2-chloroacetate. chemmethod.com
Hydrolytic Stability and Pathways
This compound can undergo hydrolysis, particularly in the presence of a base. The reaction involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the chloroacetyl group. This leads to the cleavage of the C-Cl bond and the formation of N-(hydroxyacetyl)phthalimide and hydrochloric acid.
In aqueous basic conditions, such as in the presence of sodium hydroxide or potassium hydroxide, the hydrolysis can proceed further to cleave the imide ring, ultimately yielding phthalic acid and glycine (B1666218) (aminoacetic acid). researchgate.net Studies on the hydrolytic behavior of N-acyl phthalimides have shown that the rate of hydrolysis is dependent on pH. nih.gov Interestingly, the hydrolysis of N-chloroacetylphthalimide has been observed to yield phthalamide (B166641) and the corresponding carboxylic acid, a different pathway compared to other N-acyl phthalimides which may yield N-acyl phthalamic acid. researchgate.net
Reduction Reactions and Product Transformations
The chloroacetyl group of this compound can be reduced using common reducing agents. For example, reagents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group, yielding N-(2-chloro-1-hydroxyethyl)phthalimide. Further reduction can also affect the phthalimide (B116566) ring, depending on the reaction conditions and the strength of the reducing agent. The transformation of an alcohol precursor to a mesylate, followed by a reduction reaction, is a known pathway for forming amines. google.com
Role as an Acylating Agent in Organic Transformations
This compound serves as an effective acylating agent. The chloroacetyl group can be transferred to a nucleophile, a reaction driven by the formation of a stable phthalimide anion. This property is exploited in various organic syntheses to introduce the chloroacetyl group onto other molecules. For example, it can acylate amines, alcohols, and other nucleophiles. researchgate.net The reactivity of this compound as an acylating agent is enhanced by the electron-withdrawing nature of the phthalimide group.
Lewis acids can be used to catalyze acylation reactions involving this compound. researchgate.net The mechanism of action often involves the reaction of the chloroacetyl group with nucleophilic sites on target molecules, leading to the formation of covalent bonds.
Comparative Reactivity Studies with Related Phthalimide Derivatives
The reactivity of this compound can be compared with other phthalimide derivatives to understand the influence of the N-substituent on the molecule's chemical behavior. For instance, compared to N-alkyl phthalimides, the chloroacetyl group in this compound makes the methylene protons more acidic and the carbonyl group more susceptible to nucleophilic attack due to the electron-withdrawing effect of the chlorine atom.
In a comparative analysis with other phthalimides, the chloroacetyl group was found to significantly increase the reactivity towards nucleophiles. When compared to a related compound, N-(chlorothio)phthalimide, which also contains a reactive N-S bond, this compound's reactivity is centered on the C-Cl bond of the acyl group. osti.gov The thermal stability of this compound, with a decomposition temperature around 200°C, is noted to be higher than that of N-(2-Chloroethyl)phthalimide, which is attributed to the stabilizing effect of the acetyl group.
Interactive Data Table of Related Phthalimide Derivatives:
| Compound Name | N-Substituent | Key Reactivity Feature |
| This compound | -CO-CH₂-Cl | Highly reactive at the chloroacetyl group towards nucleophiles. |
| N-(Chloromethyl)phthalimide | -CH₂-Cl | Reactive towards nucleophilic substitution at the chloromethyl group. |
| N-(2-Chloroethyl)phthalimide | -CH₂-CH₂-Cl | Lower thermal stability compared to this compound. |
| N-Acetylphthalimide | -CO-CH₃ | Less reactive acylating agent compared to this compound. |
| N-(Chlorothio)phthalimide | -S-Cl | Reactivity centered on the N-S bond. osti.gov |
Spectroscopic and Structural Elucidation of N Chloroacetyl Phthalimide and Its Derivatives
Vibrational Spectroscopy Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in N-(Chloroacetyl)phthalimide. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The key features include the dual, strong absorption bands of the phthalimide (B116566) group's carbonyl (C=O) stretching, typically observed as asymmetric and symmetric vibrations. Another strong carbonyl absorption arises from the acetyl group. Furthermore, the aromatic ring of the phthalimide moiety and the carbon-chlorine bond of the chloroacetyl group present their own characteristic signals.
In a related derivative, 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide, the carbonyl (C=O) absorption bands are found at 1718 cm⁻¹ and 1650 cm⁻¹. The N-H absorption band is observed at 3120 cm⁻¹. Another series of derivatives, synthesized from 1,3-dioxoisoindolin-2-yl 2-chloroacetate, also displays relevant spectral data. The FT-IR spectrum for a thiourea (B124793) derivative, 1,3-dioxoisoindolin-2-yl 2-(3-(benzo[d]thiazol-2-yl)thioureido)acetate, shows a C=O stretch at 1737 cm⁻¹, aromatic C=C stretching at 1539 cm⁻¹, and aromatic C-H stretching at 3016 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Source |
| N-H Stretch | 3120 | 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide | ekb.eg |
| Aromatic C-H Stretch | 3016 | 1,3-dioxoisoindolin-2-yl 2-(3-(benzo[d]thiazol-2-yl)thioureido)acetate | niscpr.res.in |
| Aliphatic C-H Stretch | 2916 | 1,3-dioxoisoindolin-2-yl 2-(3-(benzo[d]thiazol-2-yl)thioureido)acetate | niscpr.res.in |
| Carbonyl (C=O) Stretch | 1737 | 1,3-dioxoisoindolin-2-yl 2-(3-(benzo[d]thiazol-2-yl)thioureido)acetate | niscpr.res.in |
| Carbonyl (C=O) Stretch | 1718, 1650 | 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide | ekb.eg |
| Aromatic C=C Stretch | 1539 | 1,3-dioxoisoindolin-2-yl 2-(3-(benzo[d]thiazol-2-yl)thioureido)acetate | niscpr.res.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to create a complete structural picture.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show two main sets of signals. The four protons on the benzene (B151609) ring of the phthalimide structure typically appear as a complex multiplet in the aromatic region (δ 7.5-8.0 ppm). The two protons of the methylene (B1212753) group (-CH₂-) in the chloroacetyl moiety are expected to produce a sharp singlet, as they have no adjacent protons to couple with, appearing further downfield (δ 4.0-5.0 ppm) due to the electron-withdrawing effects of the adjacent carbonyl group and chlorine atom.
This pattern is confirmed in various derivatives. In the spectrum for 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide, aromatic protons appear in a multiplet between δ 7.24 and 7.77 ppm, while the methylene (-CH₂) protons are observed as a singlet at δ 4.32 ppm. ekb.eg Similarly, for a series of N-alkyloxy phthalimide derivatives, the methylene protons of the N-CH₂- group consistently appear as a singlet around δ 4.3-4.8 ppm. mdpi.com
| Protons | Chemical Shift (δ ppm) | Compound Example | Solvent | Source |
| Aromatic-H | 7.24 - 7.77 (m) | 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide | CDCl₃ | ekb.eg |
| -CH₂- | 4.32 (s) | 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide | CDCl₃ | ekb.eg |
| Aromatic-H | 7.12 - 7.62 (m) | N-alkyloxy phthalimide derivative | CDCl₃ | mdpi.com |
| -CH₂- | 4.34 (s) | N-alkyloxy phthalimide derivative | CDCl₃ | mdpi.com |
| Phthalimide-H | 7.81 (m), 7.70 (m) | 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione | CDCl₃ | rsc.org |
| -NCH₂- | 4.16 (brs) | 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione | CDCl₃ | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see signals for the carbonyl carbons, the aromatic carbons, and the aliphatic methylene carbon. The two imide carbonyl carbons should appear around δ 165-168 ppm, while the acetyl carbonyl carbon is also found in this region. The aromatic carbons of the phthalimide ring typically show three distinct signals: one for the quaternary carbons attached to the imide group and two for the protonated carbons. The methylene carbon of the chloroacetyl group is expected in the δ 40-50 ppm range.
Analysis of derivatives supports these assignments. For 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide, carbonyl carbons are observed at δ 190.65, 174.11, and 166.59 ppm, with the methylene carbon signal at δ 41.02 ppm. ekb.eg In another example, 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione, the phthalimide carbons are assigned as follows: C=O at δ 168.2 ppm, quaternary aromatic carbons at δ 132.1 ppm, and protonated aromatic carbons at δ 134.1 and 123.4 ppm. rsc.org The carbon attached to the chlorine (CH₂Cl) in this derivative appears at δ 47.2 ppm. rsc.org
| Carbon Atom | Chemical Shift (δ ppm) | Compound Example | Solvent | Source |
| C=O (Ph-C=O, NH-C=O, C=O) | 190.65, 174.11, 166.59 | 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide | CDCl₃ | ekb.eg |
| Aromatic-C | 117.37 - 152.25 | 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide | CDCl₃ | ekb.eg |
| -CH₂- | 41.02 | 2-chloro-N-(4,6-diphenylpyrimidin-2-yl)acetamide | CDCl₃ | ekb.eg |
| C=O (Phthalimide) | 168.2 | 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione | CDCl₃ | rsc.org |
| Aromatic-C (quaternary) | 132.1 | 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione | CDCl₃ | rsc.org |
| Aromatic-C (protonated) | 134.1, 123.4 | 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione | CDCl₃ | rsc.org |
| -CH₂Cl | 47.2 | 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione | CDCl₃ | rsc.org |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. The molecular weight of this compound (C₁₀H₆ClNO₃) is 223.61 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show a characteristic molecular ion cluster with peaks at m/z 223 ([M]⁺) and m/z 225 ([M+2]⁺).
Common fragmentation patterns would involve the cleavage of the N-acyl bond, leading to fragments corresponding to the phthalimide ring or the chloroacetyl group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental formula. While the full mass spectrum for the parent compound is not detailed in the available literature, HRMS data for derivatives confirms the presence of the phthalimide core. For example, the derivative 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione shows a protonated molecular ion [M+H]⁺ at m/z 240.0426, which is consistent with its chemical formula. rsc.org
| Compound Name | Formula | Ion | Calculated m/z | Found m/z | Source |
| 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione | C₁₁H₁₀ClNO₃ | [M+H]⁺ | 240.0422 | 240.0426 | rsc.org |
| 2-(2-Hydroxy-3-iodopropyl)-1H-isoindole-1,3(2H)-dione | C₁₁H₁₀INO₃ | [M+H]⁺ | 331.9778 | 331.9778 | rsc.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared to the calculated theoretical values based on the compound's molecular formula to confirm its purity and composition.
The theoretical elemental composition of this compound (C₁₀H₆ClNO₃) is:
Carbon (C): 53.72%
Hydrogen (H): 2.71%
Nitrogen (N): 6.26%
Experimental data from synthesized batches of this compound derivatives are often reported to validate their structure. For a series of N-alkyloxy phthalimides, the experimentally found percentages of C, H, and N were in close agreement with the calculated values, confirming the successful synthesis of the target structures. mdpi.com For example, for a derivative with the formula C₂₀H₁₄N₂O₄, the calculated composition was C, 69.31%; H, 3.93%; N, 7.96%, while the analysis found C, 69.36%; H, 4.07%; N, 8.09%. mdpi.com
| Molecular Formula (Example Derivative) | Element | Calculated (%) | Found (%) | Source |
| C₂₀H₁₄N₂O₄ | C | 69.31 | 69.36 | mdpi.com |
| H | 3.93 | 4.07 | mdpi.com | |
| N | 7.96 | 8.09 | mdpi.com | |
| C₁₆H₁₂N₂O₄ | C | 64.59 | 64.86 | mdpi.com |
| H | 3.84 | 4.08 | mdpi.com | |
| N | 9.26 | 9.46 | mdpi.com | |
| C₁₇H₁₄N₂O₅ | C | 62.46 | 62.57 | mdpi.com |
| H | 4.25 | 4.32 | mdpi.com | |
| N | 8.44 | 8.59 | mdpi.com |
X-ray Crystallography for Solid-State Structural Resolution
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comwikipedia.org This powerful analytical technique provides unambiguous information about molecular structure, including bond lengths, bond angles, and conformational details, which are essential for a comprehensive understanding of a compound's chemical and physical properties. cuny.edunih.gov The application of single-crystal X-ray diffraction to derivatives of this compound has been instrumental in elucidating their solid-state structures, revealing key insights into their molecular geometry and intermolecular interactions.
The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. anton-paar.com The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots called reflections. wikipedia.org By analyzing the positions and intensities of these reflections, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. wikipedia.org
The structural analysis of this compound derivatives typically begins with the growth of high-quality single crystals, which is a critical step for obtaining accurate diffraction data. anton-paar.com Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled, often to low temperatures, to minimize thermal vibrations and improve the quality of the diffraction data. cuny.edu
The diffraction data collected allows for the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. This information is fundamental to solving the crystal structure.
For instance, in the structural studies of various phthalimide derivatives, different crystal systems and space groups have been observed. A study on orcinolic derivatives, which share structural similarities with the compounds of interest, revealed a monoclinic crystal system with a P21/c space group for one of the compounds. mdpi.com This level of detail is crucial for understanding the packing of molecules in the crystal.
Detailed research findings from crystallographic studies of related structures provide valuable data. For example, the analysis of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one derivatives, which also contain a chloroacetyl group, revealed a distorted boat conformation for the piperidone ring. doi.org Such specific conformational details are only accessible through X-ray diffraction studies.
The tables below present crystallographic data for representative derivatives, illustrating the type of detailed structural information that can be obtained.
Table 1: Crystallographic Data for Selected Phthalimide and Chloroacetyl Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|---|---|---|---|
| Orcinolic Derivative B1 mdpi.com | C17H15N2O4 | Monoclinic | P21/c | --- | --- | --- | --- | --- |
| (E)-alkyl 2-(1-(2-chloroacetyl)−3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylate (3b) doi.org | --- | --- | --- | --- | --- | --- | --- | --- |
| (E)-alkyl 2-(1-(2-chloroacetyl)−3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylate (3d) doi.org | --- | --- | --- | --- | --- | --- | --- | --- |
Table 2: Selected Bond Lengths and Angles for an Orcinolic Derivative (B1) mdpi.com
| Bond/Angle | Value |
|---|---|
| C4–N2–C7–O3 | 0.9(5)° |
| C4–N2–C7–C8 | 179.1(3)° |
| C9–O4–C8–C7 | 174.2(2)° |
These tables showcase the precision of X-ray crystallography in defining molecular geometry. The torsional angles in Table 2, for example, indicate a nearly planar conformation for parts of the molecule in the solid state. mdpi.com Such data is invaluable for understanding steric and electronic effects within the molecule and how they influence its packing and potential interactions in the solid state.
Computational and Theoretical Investigations of N Chloroacetyl Phthalimide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ictp.it It is widely applied to predict the geometry, vibrational frequencies, and electronic properties of molecules, providing a basis for understanding their reactivity. researchgate.net For phthalimide (B116566) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311+G**, have been successfully employed to analyze their fundamental vibrations and electronic properties. nih.govresearchgate.net
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
DFT calculations allow for the mapping of Molecular Electrostatic Potential (MESP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For N-(Chloroacetyl)phthalimide, the electron-withdrawing nature of the two carbonyl groups on the phthalimide ring and the chlorine atom on the acetyl group significantly influences the electronic distribution. These calculations can predict that the carbonyl carbons and the carbon atom bonded to the chlorine are primary sites for nucleophilic attack. Global reactivity descriptors derived from DFT, such as hardness (η), softness (S), and electrophilicity (ω), can quantitatively predict the reactivity of such molecules. beilstein-journals.org
Table 1: Representative DFT Calculation Parameters for Phthalimide Derivatives
| Parameter | Method/Basis Set | Description | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-311++G(d,p) | Calculation of the lowest energy molecular structure. | researchgate.net |
| Vibrational Frequencies | B3LYP/6-31G* | Prediction of infrared and Raman spectral peaks. | nih.gov |
| HOMO-LUMO Analysis | TD-DFT | Calculation of frontier orbital energies to assess reactivity. | researchgate.net |
| Reactivity Descriptors | Conceptual DFT | Calculation of indices like electrophilicity and hardness. | beilstein-journals.org |
Molecular Modeling of Interactions with Organic Scaffolds
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is especially valuable in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov
Studies on various phthalimide derivatives have used molecular docking to explore their binding modes within the active sites of enzymes like cyclooxygenases (COX) or the M. tuberculosis enoyl reductase (InhA). nih.govmdpi.com These simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex, such as:
Hydrogen Bonding: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine).
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
For this compound derivatives, the phthalimide ring can participate in π-π stacking, while the carbonyl groups are potential hydrogen bond acceptors. researchgate.net Docking studies on similar structures have identified key amino acid residues, such as Arg120 and Tyr355 in cyclooxygenases, that are crucial for binding. mdpi.com The results of these simulations are often quantified by a docking score, which estimates the binding affinity, and a predicted inhibition constant (Ki). nih.gov
Table 2: Example of Molecular Docking Results for a Phthalimide-Triazole Derivative with SARS-CoV-2 Mpro
| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 8a | -8.76 | 0.379 | Not specified | nih.gov |
| Boceprevir (Reference) | -10.04 | 0.043 | Not specified | nih.gov |
Simulation of Reaction Pathways and Transition States
Computational chemistry can simulate chemical reactions to elucidate their mechanisms, identify intermediates, and characterize transition states. The reaction to form this compound, typically involving phthalimide and chloroacetyl chloride, proceeds via a nucleophilic acyl substitution. chemmethod.com More complex syntheses, like the Gabriel synthesis which uses potassium phthalimide to create primary amines, involve a nucleophilic substitution reaction where the phthalimide anion attacks an alkyl halide. libretexts.orgunacademy.com
Simulations of these reaction pathways involve calculating the potential energy surface. This allows for the identification of the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
In related syntheses, such as the preparation of an amlodipine (B1666008) intermediate, computational models have been used to understand the formation of specific transition states. google.comgoogle.com For instance, a proposed mechanism involves the reaction of an intermediate sodium salt with another reactant to generate a transition state that subsequently yields the final product. google.com By modeling these transient structures, researchers can understand side reactions and optimize reaction conditions to improve yield and purity. google.com The chloroacetyl group of this compound is highly reactive and its substitution by nucleophiles is a common reaction. Simulating this nucleophilic substitution process would involve modeling the approach of the nucleophile, the formation of a tetrahedral intermediate (transition state), and the departure of the chloride leaving group.
Conformational Analysis and Energetic Profiles
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.uk For this compound, there are several key rotatable bonds, primarily the C-N bond connecting the acetyl group to the phthalimide ring and the C-C bond within the chloroacetyl moiety.
The relative energies of different conformers determine the molecule's preferred shape in different environments. Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a conformational energy profile. This profile reveals the energy minima, corresponding to stable conformers, and the energy maxima, which represent the barriers to rotation between them.
For example, studies on structurally related molecules containing piperidone rings have used DFT to confirm their conformation, such as a distorted boat shape. doi.org In this compound, the planarity of the phthalimide ring is rigid, but the orientation of the chloroacetyl group relative to this ring is flexible. The most stable conformation will likely be one that minimizes steric hindrance between the chloroacetyl group and the ortho-hydrogens of the phthalimide ring. An energetic profile would illustrate the energy cost of rotating away from this stable conformation.
Applications As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Diverse N-Substituted Phthalimides
The high reactivity of the α-chloro atom in the acetyl group makes N-(Chloroacetyl)phthalimide an excellent substrate for nucleophilic substitution reactions. This property is widely exploited to introduce the phthalimidoacetyl moiety into different molecular scaffolds, leading to the formation of a broad range of N-substituted phthalimides. The chloroacetyl group can be readily substituted by a variety of nucleophiles, including amines, alcohols, and thiols.
The reaction typically proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing it to form a new carbon-nucleophile bond. This method is fundamental for creating derivatives where the phthalimide (B116566) core is connected to another functional group through an acetamide (B32628) linker. mdpi.com For instance, the reaction with various primary and secondary amines yields N-glycinylphthalimide derivatives. The significant reactivity of the acid proton at the imide nitrogen atom, in general, allows for the preparation of many phthalimide derivatives, and the type of pharmacophore introduced dictates the potential application of the resulting molecule. mdpi.com
Role in the Synthesis of Heterocyclic Ring Systems
The reactive nature of this compound and the related reagent, chloroacetyl chloride, makes them crucial components in the construction of various heterocyclic ring systems fused to or containing a phthalimide substructure.
The chloroacetyl group is instrumental in the synthesis of 2-azetidinones, which are four-membered lactam rings characteristic of β-lactam antibiotics. derpharmachemica.comjocpr.com A common synthetic strategy involves the cyclocondensation of chloroacetyl chloride with Schiff bases (imines). derpharmachemica.comekb.eg In many reported syntheses, a phthalimide-containing hydrazide, such as 4-(1,3-dioxoisoindolin-2-yl)benzohydrazide, is first condensed with an aromatic aldehyde to form the corresponding N'-arylidene hydrazide (a Schiff base). derpharmachemica.com This intermediate is then treated with chloroacetyl chloride in the presence of a base like triethylamine (B128534). derpharmachemica.comresearchgate.net The reaction proceeds via an initial acylation of the hydrazide nitrogen, followed by an intramolecular cyclization that forms the azetidinone ring. rjpbcs.com This merging of azetidinone and phthalimide moieties is explored for the potential enhancement of biological activity. derpharmachemica.comscholarsresearchlibrary.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) (derived from chloroacetyl chloride) and an imine, is a classical method for forming the β-lactam ring, and this principle is applied in the synthesis of these complex phthalimide derivatives. ekb.eg
Table 1: Synthesis of Azetidinone Derivatives
| Reactant 1 | Reactant 2 | Reagent | Product Type |
|---|
This compound and analogous haloacetyl compounds are valuable precursors for sulfur-containing heterocycles like thiazolidinones and thiazoles. The synthesis of 4-thiazolidinones can be achieved through the reaction of phthalimide-derived Schiff bases with sulfur-containing nucleophiles such as thioglycolic acid or thiolactic acid. ekb.eghilarispublisher.com
Alternatively, the chloroacetyl group itself can be used to construct the heterocyclic ring. For example, a key intermediate, 2-chloro-N-(4,5-diphenylthiazol-2-yl) acetamide, is used in the synthesis of novel thiazole-thiazolidin-4-one derivatives. scielo.br In a related synthesis, 1,3-dioxoisoindolin-2-yl 2-chloroacetate is reacted with amines and potassium thiocyanate (B1210189) to generate thiourea (B124793) derivatives. chemmethod.com These thiourea intermediates are well-known precursors that can undergo intramolecular cyclization or react with other reagents to form thiazole (B1198619) or thiazolidinone rings. researchgate.net The reaction of a haloacetyl derivative with thiourea is a classic method (Hantzsch thiazole synthesis) for forming the 2-aminothiazole (B372263) ring system. researchgate.net
Table 2: Synthesis of Thiazole and Thiazolidinone Derivatives
| Starting Material Class | Key Reagents | Resulting Heterocycle |
|---|---|---|
| Phthalimide-derived Schiff Base | Thioglycolic Acid | Thiazolidinone |
The chloroacetyl group is pivotal in the synthesis of hybrid molecules containing both phthalimide and 1,2,3-triazole rings, often via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov A common synthetic route involves multiple steps. First, this compound or a related 2-chloro-N-substituted acetamide is synthesized by reacting an amine with chloroacetyl chloride. nih.gov This chloro-compound is then converted into the corresponding azide (B81097) by reaction with sodium azide (NaN₃). nih.gov
Separately, a second phthalimide-containing molecule is functionalized with a terminal alkyne group, for example, by reacting phthalimide with propargyl bromide. nih.gov The final step is the regioselective [3+2] cycloaddition reaction between the azide and the alkyne, catalyzed by a copper(I) source, which efficiently forms the stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two molecular fragments. nih.govtandfonline.comscielo.br This modular approach allows for the creation of diverse libraries of phthalimide-triazole analogues for various research applications. nih.gov
Thiazolidinone and Thiazole Derivatives
Intermediacy in the Derivatization of Functionally Active Organic Molecules
The utility of this compound extends to its role as a foundational building block for introducing the phthalimidoacetyl group into molecules designed as potential therapeutic agents.
This compound is frequently used as an intermediate in the synthesis of compounds for medicinal chemistry research. The phthalimide group is a recognized pharmacophore found in many biologically active compounds, and its hydrophobic nature can enhance the ability of molecules to cross biological membranes. researchgate.net The chloroacetyl portion provides a reactive handle for linking the phthalimide core to other scaffolds of interest.
For example, researchers have synthesized N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione based on pharmacophore models for analgesic activity. mdpi.com These syntheses utilize 1-chloroacetyl-4-aryl-piperazine derivatives as key intermediates to link the piperazine (B1678402) moiety to the phthalimide structure. mdpi.com Similarly, starting materials analogous to this compound, such as 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione, serve as the foundation for synthesizing a variety of heterocyclic derivatives that have been evaluated for antimicrobial activity. ekb.eg The introduction of the phthalimide moiety via a reactive haloacetyl linker is a common strategy in the development of new pharmaceutical precursors.
Scaffold for Agrochemical Precursors
This compound serves as a crucial starting material in the development of various agrochemicals, including pesticides and herbicides. The phthalimide moiety itself is found in several commercially successful fungicides. scispace.com The reactivity of the chloroacetyl group allows for the introduction of diverse functionalities, leading to the creation of novel active ingredients for crop protection. derpharmachemica.com Synthetic strategies often involve the nucleophilic substitution of the chlorine atom to build more complex structures with desired biological activities. sci-hub.st The development of new agrochemicals is an ongoing process to address the needs of the agricultural industry, and versatile building blocks like this compound are instrumental in this endeavor. sci-hub.st
Intermediate in Polymer Synthesis
The utility of this compound extends to the field of polymer chemistry. It can be used as a monomer or an intermediate in the synthesis of various polymers. nih.gov The phthalimide group can be incorporated into polymer backbones to impart specific properties, such as thermal stability. The reactive chloroacetyl group provides a handle for further polymer modification or for initiating polymerization reactions. For instance, it can react with various nucleophiles to create functionalized polymers with tailored characteristics. mdpi.com The synthesis of polyselenoureas, for example, can involve multicomponent polymerization reactions where intermediates with reactive groups play a key role. mdpi.com
Utilization in Amino Acid and Peptide Chemistry (e.g., Gabriel Synthesis Relevance)
This compound and its derivatives are valuable reagents in amino acid and peptide chemistry. sphinxsai.comrsc.org One of the most notable applications is its relevance to the Gabriel synthesis, a classic method for the preparation of primary amines. numberanalytics.comwikipedia.orgbyjus.comunacademy.com In this context, the phthalimide group acts as a protecting group for the amine functionality. derpharmachemica.com
The Gabriel synthesis traditionally involves the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.org Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, liberating the primary amine. wikipedia.orgnrochemistry.com This method is advantageous as it prevents over-alkylation, a common issue with direct alkylation of ammonia. byjus.comunacademy.com
While the classical Gabriel synthesis uses alkyl halides, the principle can be extended to intermediates like this compound. The reactive chloroacetyl group can be used to attach the phthalimide moiety to a molecule of interest, which can then be converted to a primary amine. This approach is particularly useful in the synthesis of amino acids and their derivatives. sphinxsai.com For example, N-phthalimide amino acids can be synthesized through the cyclocondensation of o-phthalic acid with amino acids. sphinxsai.com The phthaloyl group serves as an effective protecting group for the amino group of amino acids during various synthetic transformations. derpharmachemica.com
The table below summarizes the key applications of this compound discussed in this article.
| Application Area | Specific Use | Relevance |
| Agrochemicals | Precursor for pesticides and herbicides | The reactive chloroacetyl group allows for the synthesis of diverse and potent agrochemical compounds. derpharmachemica.comsci-hub.st |
| Polymer Synthesis | Intermediate for polymer synthesis and modification | The phthalimide and chloroacetyl groups enable the creation of functionalized polymers with specific properties. nih.govmdpi.com |
| Amino Acid and Peptide Chemistry | Reagent in Gabriel synthesis and as a protecting group | Facilitates the clean and efficient synthesis of primary amines, including amino acids, by preventing over-alkylation. derpharmachemica.comsphinxsai.comnumberanalytics.comwikipedia.orgbyjus.comunacademy.com |
Advanced Research on N Chloroacetyl Phthalimide Derivatives and Analogues
Design and Synthesis of Novel Phthalimide (B116566) Analogues
The design of novel phthalimide analogues often involves the modification of the N-acetyl group by substituting the chlorine atom with various nucleophiles, leading to a wide range of derivatives. A common synthetic strategy involves the N-alkylation of phthalimide with different chloroacetylated intermediates.
One established method is the reaction of various amines with chloroacetyl chloride to produce N-substituted 2-chloroacetamides. These intermediates are then reacted with phthalimide, often in the presence of a base like potassium carbonate in a solvent such as acetonitrile, to yield the final N-(substituted acetyl)phthalimide derivatives. nih.govd-nb.info For example, a series of 2-(1,3-dioxoisoindolin-2-yl)-N-(substituted phenyl) acetamide (B32628) analogues have been synthesized by refluxing N-(substituted phenyl) acetamides with 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (tetrahydrophthalimide) and potassium carbonate in acetonitrile. d-nb.info
Another approach involves the N-acylation of N-arylpiperazines with chloroacetyl chloride. The resulting 1-chloroacetyl-4-aryl-piperazine intermediates are subsequently used to alkylate phthalimide in the presence of potassium carbonate, affording N-acetylpiperazine aryl derivatives of isoindoline-1,3-dione. mdpi.comnih.gov
Derivatives can also be formed by reacting 1,3-dioxoisoindolin-2-yl 2-chloroacetate, a compound closely related to N-(chloroacetyl)phthalimide, with various primary and diamines to produce acetate (B1210297) and bis(azanediyl) derivatives, respectively. chemmethod.com The initial chloroacetate (B1199739) is synthesized from N-hydroxyphthalimide and chloroacetyl chloride. chemmethod.com This versatile intermediate can also react with amines in the presence of potassium thiocyanate (B1210189) to form thiourea (B124793) derivatives. chemmethod.com
The synthesis of hybrid molecules incorporating other heterocyclic systems is also a prominent area of research. Novel phthalimide derivatives bearing a 1,2,3-triazole subunit have been synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. nih.gov Furthermore, starting from 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione, a range of heterocyclic moieties such as thiazolidinone and azetidinone have been introduced. ekb.eg
| Compound Name | Substituent on Benzyl Ring | Molecular Formula | Key Spectral Data (1H NMR, δ ppm) |
|---|---|---|---|
| N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamide (4a) | -H | C17H14N2O3 | 8.8 (bs, 1H, N-H), 8.3-7.5 (m, 4H, H-phthalimide), 7.1-6.8 (m, 5H, H-Ar), 4.7 (s, 2H, CH2-C=O), 4.4 (s, 2H, NH-CH2) |
| N-(4-chlorobenzyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (4b) | 4-Cl | C17H13ClN2O3 | 8.8 (bs, 1H, N-H), 8.0-7.9 (m, 4H, H-phthalimide), 7.8-6.8 (m, 4H, H-Ar), 4.5 (s, 2H, CH2-C=O), 4.2 (s, 2H, N-H-CH2) |
| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-hydroxybenzyl)acetamide (4c) | 4-OH | C17H14N2O4 | 9.4 (bs, 1H, O-H), 8.3 (bs, 1H, N-H), 8.0-7.9 (m, 4H, H-phthalimide), 7.8-6.8 (m, 4H, H-Ar), 4.5 (s, 2H, CH2-C=O), 4.2 (s, 2H, N-H-CH2) |
| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzyl)acetamide (4d) | 4-OCH3 | C18H16N2O4 | 8.8 (bs, 1H, N-H), 8.0-7.9 (m, 4H, H-phthalimide), 7.8-6.8 (m, 4H, H-Ar), 4.5 (s, 2H, CH2-C=O), 4.2 (s, 2H, NH-CH2), 3.7 (s, 3H, O-CH3) |
| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzyl)acetamide (4f) | 4-F | C17H13FN2O3 | 8.3 (bs, 1H, N-H), 8.0-7.9 (m, 4H, H-phthalimide), 7.8-6.8 (m, 4H, H-Ar), 4.5 (s, 2H, CH2-C=O), 4.2 (s, 2H, N-H-CH2) |
Structure-Reactivity Relationship Studies of Modified this compound Scaffolds
Structure-reactivity and structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications influence the chemical and biological properties of this compound derivatives. These studies provide insights into the electronic and steric factors that govern their reactivity.
The reactivity of the chloroacetyl group is a key feature of the scaffold. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions. chemmethod.combeilstein-journals.org This reactivity is fundamental to many synthetic methodologies that use this compound as a building block.
SAR studies on various phthalimide analogues have revealed important trends. For instance, in a series of anti-inflammatory phthalimide analogues, the presence of free hydroxyl groups at specific positions (C-4 and C-6) and the steric bulk of the N-substituted alkyl chain were found to be associated with their biological activity. nih.gov In another study on N-(phenoxydecyl) phthalimide derivatives, it was found that the presence of an electron-withdrawing group, such as a nitro (NO₂) or trifluoromethyl (CF₃) group, at the 4-position of the phenoxy ring resulted in more potent compounds compared to those with a methyl group. japsonline.com The introduction of a nitro group at the ortho position further enhanced activity. japsonline.com
Development of Innovative Synthetic Methodologies Utilizing this compound
This compound and its direct precursors or analogues are versatile building blocks in organic synthesis, enabling the development of innovative methodologies for creating complex molecules. rsc.org Their utility stems primarily from the reactive chloroacetyl group, which readily participates in substitution reactions with a wide range of nucleophiles. japsonline.com
A foundational application is the Gabriel synthesis, where phthalimide is used as a protected source of a primary amine. In a related methodology, a derivative like 2-chloro-N-phenethylacetamide undergoes a reaction with phthalimide to produce an intermediate that, after deprotection, yields the corresponding primary amine, 2-amino-N-phenylethylacetamide. derpharmachemica.com This highlights the role of the chloroacetyl group as a key electrophile for N-alkylation of the phthalimide anion.
Modern synthetic strategies have expanded the use of this scaffold to create diverse molecular libraries. For example, N-substituted 2-chloroacetamides are routinely reacted with phthalimide to generate large sets of derivatives for biological screening. nih.govd-nb.info The chloroacetyl moiety also serves as a precursor for various heterocyclic rings. Schiff's bases derived from phthalimide-containing compounds can react with chloroacetyl chloride in a Staudinger [2+2] cycloaddition to form 3-chloro-azetidin-2-ones, a class of β-lactam compounds. ekb.eg
Furthermore, the this compound scaffold is used in sequential ligation strategies for chemical protein synthesis. A peptide segment functionalized with a chloroacetyl group (ClAc) can be selectively reacted with another peptide containing a thiol group. The N-terminal chloroacetyl group can then be converted to a more reactive iodoacetyl group to facilitate further ligation with another thiol-containing peptide segment. acs.org This demonstrates the controlled and sequential reactivity that can be achieved using this functional group. The development of these methods showcases this compound not just as a static component, but as a reactive tool for constructing elaborate molecular architectures. researchgate.netorganic-chemistry.org
Exploration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product containing atoms from all starting materials. nih.gov The phthalimide moiety, the core of this compound, has been explored in novel MCR applications, demonstrating its versatility beyond simple substitution reactions. researchgate.net
A significant development is the use of phthalimide and its derivatives as the acidic component in the Passerini reaction. researchgate.netnih.gov Traditionally, this three-component reaction involves an aldehyde, an isocyanide, and a carboxylic acid. Research has shown that the acidic N-H proton of the phthalimide ring can effectively replace the carboxylic acid. nih.gov In the proposed mechanism, the phthalimide protonates and activates the aldehyde's carbonyl group, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement yields the final α-acyloxy amide-like product. nih.gov This discovery expands the scope of the Passerini reaction by introducing a new class of NH-based acid components, enabling the synthesis of novel and complex molecular scaffolds. researchgate.netnih.gov
While not directly using this compound as a reactant, other MCRs have been developed to synthesize N-substituted phthalimides themselves. A notable example is a transition-metal-free MCR involving arynes, isocyanides, and carbon dioxide (CO₂). organic-chemistry.orgorganic-chemistry.org This reaction efficiently constructs the N-substituted phthalimide ring system under mild conditions. organic-chemistry.org These explorations underscore the growing importance of the phthalimide scaffold in the field of MCRs, both as a key reactant and as a target structure, paving the way for the rapid generation of molecular diversity. researchgate.netorganic-chemistry.org
Q & A
Q. What computational methods are utilized to predict the biological activity and binding affinities of phthalimide derivatives, such as sodium channel blockers?
- Methodological Answer : Docking studies using software like AutoDock or Schrödinger model interactions between phthalimide pharmacophores and sodium channel residues. These studies guide structural optimization for enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
